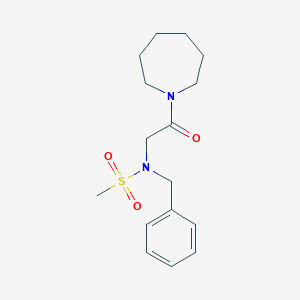![molecular formula C16H15N3O3 B4695780 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4695780.png)
2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine
Descripción general
Descripción
2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the cells. For example, the antimicrobial activity of this compound is thought to be due to its ability to disrupt the bacterial cell membrane. The anticancer activity of 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine have been studied in various in vitro and in vivo models. It has been found to exhibit significant antibacterial, antifungal, anticancer, and anti-inflammatory activities. Moreover, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against various bacterial and fungal strains, making it a useful tool for studying the mechanisms of bacterial and fungal infections. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to use in certain assays.
Direcciones Futuras
There are several future directions for research on 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets and pathways involved in the biological activities of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Aplicaciones Científicas De Investigación
2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial activity against various bacterial and fungal strains. Moreover, this compound has been shown to possess anticancer properties by inhibiting the growth of cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-13-7-6-11(9-14(13)21-2)10-15-18-16(19-22-15)12-5-3-4-8-17-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRLVOYXZKZXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-(2,7,7-trimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro-9H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-9-yl)benzoate](/img/structure/B4695704.png)
![2-methoxy-N-methyl-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4695714.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4695720.png)

![N-{[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4695727.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzenesulfonamide](/img/structure/B4695729.png)
![1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4695747.png)
![N-[3-(dimethylamino)propyl]-2,4,5-trimethoxybenzamide](/img/structure/B4695749.png)
![5-[1-(ethylsulfonyl)-3-piperidinyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4695752.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4695787.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4695798.png)